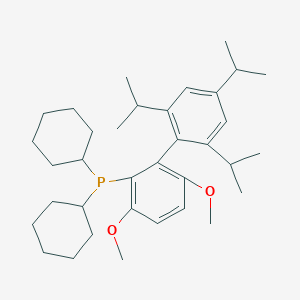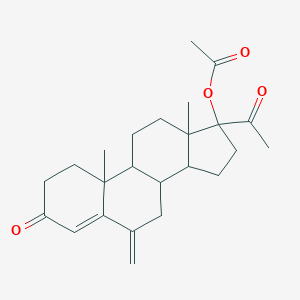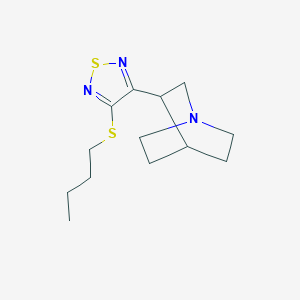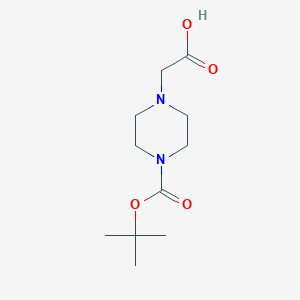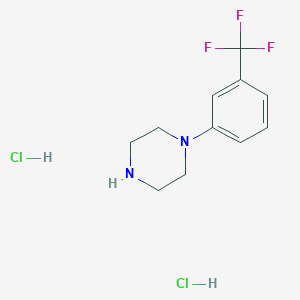
1-(m-Trifluorométhylphényl)pipérazine (chlorhydrate)
Vue d'ensemble
Description
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) is a chemical compound belonging to the phenylpiperazine class. It is known for its role as a serotonin receptor agonist, which makes it significant in studies related to neurotransmitter interactions and their effects on brain function. This compound is often used in combination with other substances for various applications, including forensic and scientific research .
Applications De Recherche Scientifique
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on serotonin receptors and neurotransmitter interactions.
Medicine: Investigated for potential therapeutic applications related to its serotonin receptor agonist properties.
Industry: Used in the production of various chemical products and as a reference material in forensic laboratories
Mécanisme D'action
Target of Action
The primary target of 1-(m-Trifluoromethylphenyl) piperazine (TFMPP) is the serotonin receptor . It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors .
Mode of Action
TFMPP functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . Unlike the related piperazine compound meta-chlorophenylpiperazine (mCPP), TFMPP has insignificant affinity for the 5-HT 3 receptor . TFMPP also binds to the SERT (serotonin transporter) and evokes the release of serotonin .
Biochemical Pathways
TFMPP affects the serotonin pathway, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes . By binding to serotonin receptors and promoting the release of serotonin, TFMPP can influence these processes .
Pharmacokinetics
It is known that tfmpp is metabolized in the liver by enzymes such as cyp2d6, cyp1a2, and cyp3a4 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TFMPP.
Result of Action
The molecular and cellular effects of TFMPP’s action are primarily related to its impact on the serotonin system. By acting as an agonist at various serotonin receptors, TFMPP can influence mood, sleep, and appetite . .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For example, the presence of other drugs can affect TFMPP’s action. When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . The environment within the body, including the pH and temperature, can also affect the stability and action of TFMPP.
Analyse Biochimique
Biochemical Properties
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) selectively promotes the release of serotonin . It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .
Cellular Effects
The compound influences cell function by evoking the release of serotonin . It does not have effects on dopamine or norepinephrine reuptake or efflux .
Molecular Mechanism
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) binds to the SERT (serotonin transporter) and evokes the release of serotonin . It does not have effects on dopamine or norepinephrine reuptake or efflux .
Dosage Effects in Animal Models
In animal models, 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) reduces locomotor activity and produces aversive effects
Metabolic Pathways
The metabolic pathways of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) involve the liver enzymes CYP2D6, CYP1A2, and CYP3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) typically involves the reaction of 1-(3-trifluoromethylphenyl)piperazine with hydrochloric acid. The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The reaction conditions usually require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine (mCPP): Similar in structure but has different receptor affinities and effects.
1-Benzylpiperazine (BZP): Often used in combination with 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) for its stimulant properties.
Uniqueness: 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) is unique due to its specific affinity for serotonin receptors and its ability to selectively promote the release of serotonin. This makes it particularly useful in studies related to neurotransmitter interactions and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;;/h1-3,8,15H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKFOWDFVZILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




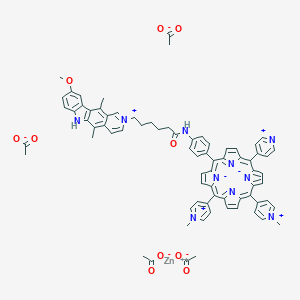

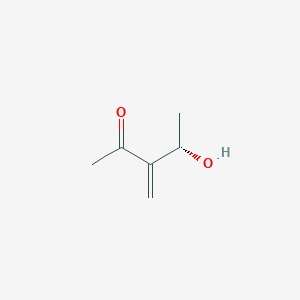
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)


